Regioisomeric Differentiation: The 5-Carbaldehyde vs. 7-Carbaldehyde Scaffold
The target compound, 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde, is a specific regioisomer. Its direct analog, 2,3-Dihydro-1H-pyrrolizine-7-carbaldehyde (Danaidal), differs in the attachment point of the aldehyde group on the pyrrolizine core . While quantitative comparative reactivity data is not directly available in the open literature for this specific pair, the distinct structures dictate different synthetic pathways and biological roles .
| Evidence Dimension | Regioisomeric Structure |
|---|---|
| Target Compound Data | Aldehyde group at the 5-position of the pyrrolizine ring |
| Comparator Or Baseline | Aldehyde group at the 7-position of the pyrrolizine ring |
| Quantified Difference | Not applicable (qualitative structural difference) |
| Conditions | Structural analysis |
Why This Matters
Selecting the correct regioisomer is fundamental for synthetic success; the 5-carbaldehyde is a key intermediate for specific drug classes like Ketorolac, whereas the 7-carbaldehyde has a different biological profile as a natural pheromone.
